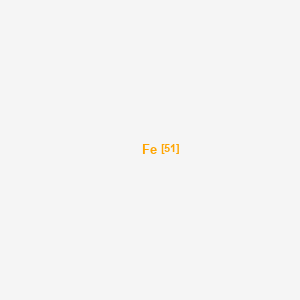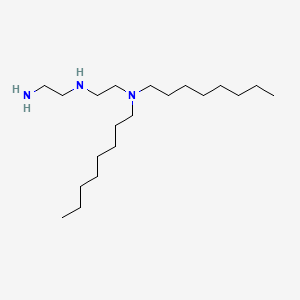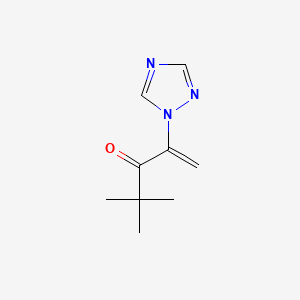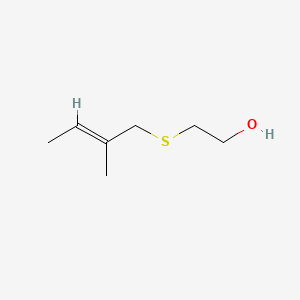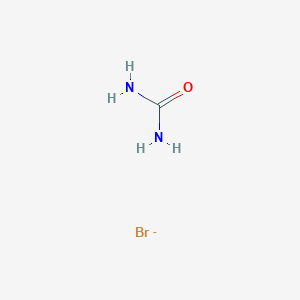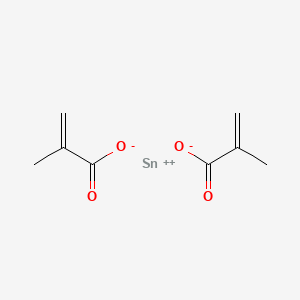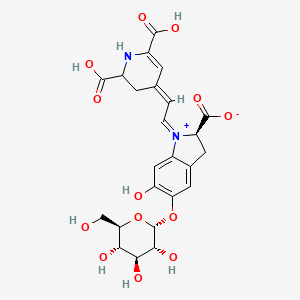
Praseodymium(3+) sebacate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Praseodymium(3+) sebacate is a coordination compound formed by the interaction of praseodymium ions with sebacic acid. Praseodymium is a rare-earth metal belonging to the lanthanide series, and sebacic acid is a dicarboxylic acid commonly used in the production of polymers and plasticizers. The compound is known for its unique properties, which make it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Praseodymium(3+) sebacate can be synthesized through a reaction between praseodymium salts (such as praseodymium nitrate or praseodymium chloride) and sebacic acid. The reaction typically involves dissolving the praseodymium salt in water and then adding sebacic acid under controlled conditions. The mixture is then heated to facilitate the formation of the this compound complex. The reaction conditions, such as temperature, pH, and concentration, can be optimized to achieve the desired yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process can be scaled up by using larger reactors and continuous flow systems to ensure consistent production. Additionally, purification steps such as filtration, crystallization, and drying are employed to obtain high-purity this compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Praseodymium(3+) sebacate undergoes various chemical reactions, including:
Oxidation: Praseodymium(3+) can be oxidized to higher oxidation states under specific conditions.
Reduction: The compound can be reduced to lower oxidation states using appropriate reducing agents.
Substitution: Ligand exchange reactions can occur, where the sebacate ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Ligand exchange can be facilitated by using excess of the new ligand and adjusting the pH and temperature.
Major Products Formed
Oxidation: Higher oxidation state praseodymium compounds.
Reduction: Lower oxidation state praseodymium compounds.
Substitution: New coordination compounds with different ligands.
Wissenschaftliche Forschungsanwendungen
Praseodymium(3+) sebacate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions and as a precursor for the synthesis of other praseodymium compounds.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in medical diagnostics.
Medicine: Explored for its therapeutic properties and potential use in drug delivery systems.
Industry: Utilized in the production of high-performance materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of praseodymium(3+) sebacate involves its interaction with molecular targets through coordination chemistry. The praseodymium ion can form stable complexes with various ligands, influencing the reactivity and stability of the compound. The pathways involved in its action depend on the specific application, such as catalysis, imaging, or drug delivery.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Praseodymium(3+) acetate
- Praseodymium(3+) chloride
- Praseodymium(3+) nitrate
- Praseodymium(3+) borohydride
Uniqueness
Praseodymium(3+) sebacate is unique due to its specific coordination with sebacic acid, which imparts distinct properties such as enhanced stability and reactivity. Compared to other praseodymium compounds, this compound offers unique advantages in applications requiring specific ligand interactions and stability under various conditions.
Eigenschaften
CAS-Nummer |
25418-95-5 |
|---|---|
Molekularformel |
C10H16O4Pr+ |
Molekulargewicht |
341.14 g/mol |
IUPAC-Name |
decanedioate;praseodymium(3+) |
InChI |
InChI=1S/C10H18O4.Pr/c11-9(12)7-5-3-1-2-4-6-8-10(13)14;/h1-8H2,(H,11,12)(H,13,14);/q;+3/p-2 |
InChI-Schlüssel |
NYDIJWMQLRUPPV-UHFFFAOYSA-L |
Kanonische SMILES |
C(CCCCC(=O)[O-])CCCC(=O)[O-].[Pr+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



